Pyridoxine-d5

概要

説明

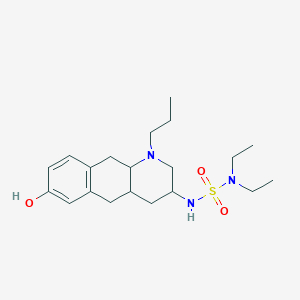

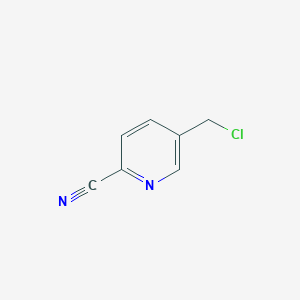

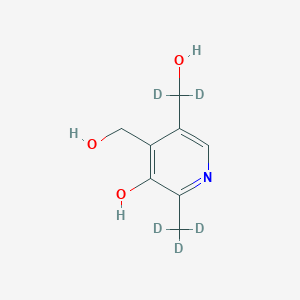

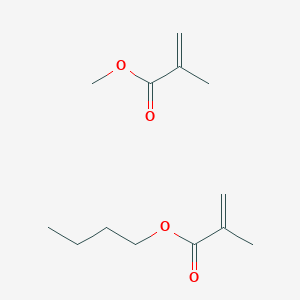

Pyridoxine-d5, also known as Pyridoxol-d5, is a deuterium labeled Pyridoxine . It is a pyridine derivative . The molecular formula of Pyridoxine-d5 is C8H11NO3 . It is also known by other names such as 5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol and 5-Hydroxy-6-methyl-3,4-pyridinedimethanol-d5 .

Molecular Structure Analysis

The molecular weight of Pyridoxine-d5 is 174.21 g/mol . The IUPAC name is 5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol . The InChI is InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2 . The Canonical SMILES is CC1=NC=C(C(=C1O)CO)CO and the Isomeric SMILES is [2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridoxine-d5 include a molecular weight of 174.21 g/mol, XLogP3 of -0.8, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 2, Exact Mass of 174.105276943 g/mol, Monoisotopic Mass of 174.105276943 g/mol, Topological Polar Surface Area of 73.6 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 142, and Isotope Atom Count of 5 .

科学的研究の応用

Application in Alzheimer’s Disease Research

Scientific Field

Summary of the Application

Pyridoxine-based derivatives have been designed, synthesized, and evaluated as potential anti-Alzheimer agents . These compounds exhibit multi-functional properties, including the inhibition of acetylcholinesterase (AChE), antioxidant activity, and metal chelation .

Methods of Application

The compounds were designed and synthesized based on the structure of pyridoxine. In vitro testing was conducted to evaluate their properties .

Results or Outcomes

Among the series of compounds tested, the 5i derivative was found to be the most potent AChE inhibitor. It also showed antioxidant potential and the ability to chelate metal ions .

Application in Drug Design

Scientific Field

Summary of the Application

Pyridoxine and its derivatives, including pyridoxamine and pyridoxal, are explored in the design of novel drugs due to their important biological roles and wide possibilities for chemical modification .

Methods of Application

The structure of pyridoxine is chemically modified to design new pharmacologically significant derivatives .

Results or Outcomes

The review summarizes the data on the main pharmacologically significant pyridoxine derivatives reported in modern scientific and patent sources .

Application in Cancer Research

Scientific Field

Summary of the Application

Pyridoxine-based structural analogs of saccharumoside-B have been synthesized and evaluated for their antitumor activity .

Methods of Application

An efficient method of synthesis was developed to create 11 novel pyridoxine-based structural analogs of saccharumoside-B .

Results or Outcomes

The compounds were evaluated in vitro for antitumor activity against a panel of nine human cancer cell lines .

Application in Antimicrobial Research

Scientific Field

Summary of the Application

Pyridoxine-based compounds have been synthesized and evaluated for their antimicrobial properties .

Methods of Application

The compounds were synthesized based on the structure of pyridoxine and tested for their antimicrobial activity .

Results or Outcomes

The study reported the synthesis of novel bis-ammonium salts of pyridoxine and their antimicrobial properties .

Application in Anti-Alzheimer’s Agents Research

Summary of the Application

Pyridoxine-based derivatives have been designed, synthesized, and evaluated as potential anti-Alzheimer agents .

Results or Outcomes

Application in Microbial Biosynthesis

Summary of the Application

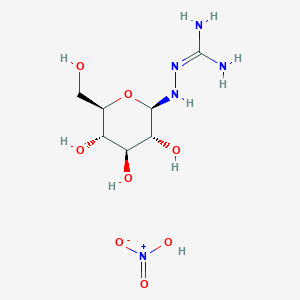

Pyridoxine, also known as vitamin B6, is an essential cofactor in numerous cellular processes. Its importance in various applications has led to a growing interest in optimizing its production through microbial biosynthesis .

Methods of Application

Multiple cofactor engineering strategies were used, including the enzyme design involved in NAD + -dependent enzymes and NAD + regeneration through the introduction of heterologous NADH oxidase (Nox) coupled with the reduction in NADH production during glycolysis .

Results or Outcomes

The engineered E. coli achieved a pyridoxine titer of 676 mg/L in a shake flask within 48 h by enhancing the driving force .

Application in Antitumor Activity Research

Summary of the Application

A series of 11 new pyridoxine-based structural analogs of saccharumoside-B were obtained using an original synthetic approach. Antitumor activity of these compounds against nine human tumor cell lines was studied .

Methods of Application

An efficient method of synthesis of 11 novel pyridoxine-based structural analogs of saccharumoside-B was developed .

Results or Outcomes

Among the synthesized compounds, 12d, 12e, 13b, 13d, 13e, and 14 exhibited the highest antitumor activity, comparable to that of camptothecin and doxorubicin, but with significantly increased selectivity toward tumor cells .

Application in Anti-Alzheimer’s Agents Research

Summary of the Application

A series of multi-target natural product-pyridoxine based derivatives were designed, synthesized, characterized and evaluated as anti-Alzheimer agents .

Results or Outcomes

Among the series, 5i derivative was found most potent AChE inhibitor, possess antioxidant potential and chelating metal ions .

特性

IUPAC Name |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHXLLTXMVWPM-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574085 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxine-d5 | |

CAS RN |

688302-31-0 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)